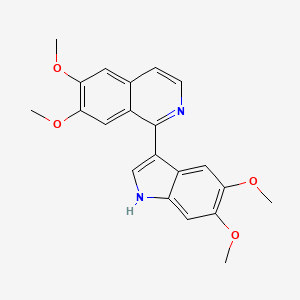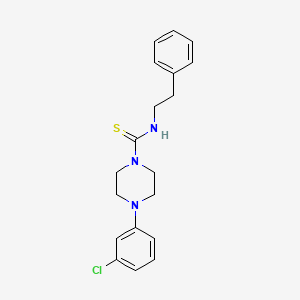![molecular formula C27H28N2O2S B10866965 1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene](/img/structure/B10866965.png)
1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: AHPP can be synthesized through multi-step processes.
Reaction Conditions: Specific reaction conditions and intermediates are detailed in the literature .
Industrial Production: Information on industrial-scale production methods for AHPP is limited, but research laboratories can synthesize it.
Chemical Reactions Analysis
Reactions: AHPP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction. For example
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: AHPP serves as a building block for synthesizing other compounds.
Biology and Medicine: Limited research exists, but its structural features suggest potential biological activity.
Mechanism of Action
- AHPP’s mechanism of action remains unclear due to limited research.
- It likely interacts with biological targets, possibly related to its phenolic and piperazine moieties.
Comparison with Similar Compounds
Similar Compounds: AHPP’s uniqueness lies in its combination of acetyl, hydroxyphenyl, and piperazine groups.
Comparison: No direct analogs are widely known, but AHPP’s structural features make it distinct.
Properties
Molecular Formula |
C27H28N2O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H28N2O2S/c1-20(30)21-12-14-25(15-13-21)28-26(32)29-18-16-24(17-19-29)27(31,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,31H,16-19H2,1H3,(H,28,32) |
InChI Key |
RQBZTMAHURRODK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)
![1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide](/img/structure/B10866896.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)

![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)


![Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate](/img/structure/B10866948.png)
![N-[3-(4-Bromophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10866955.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10866966.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10866971.png)
